3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while reduction could produce trifluoromethylbenzyl derivatives .
Scientific Research Applications
3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl Alcohol
- 4-(Trifluoromethyl)benzyl Alcohol
- 3-(Trifluoromethyl)benzyl Alcohol
Uniqueness
3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets .
Properties
Molecular Formula |
C9H6F6O2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H |
InChI Key |
SQVSLQMVQFMSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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